molecular formula C22H17ClN2OS B4623855 2-(4-chlorophenyl)-8-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide

2-(4-chlorophenyl)-8-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide

Cat. No. B4623855
M. Wt: 392.9 g/mol
InChI Key: CHBCELDDHBNHFH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-8-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Optical Properties

A study explored the synthesis and optical properties of 2-functionally substituted thieno[3,2-c]quinoline derivatives, highlighting moderate to high fluorescence quantum yields ranging from 0.15 to 0.87. These compounds exhibit potential as invisible ink dyes due to their structure-optical property relationships, demonstrating a practical application in material science and security documents (Bogza et al., 2018).

Material Science Applications

Another study on the crystal structure and DFT studies of N-(4-acetylphenyl)quinoline-3-carboxamide provided in-depth structural analysis. This compound's spectral characterization and 3D-structure confirmation via X-ray diffraction suggest its relevance in material science for understanding molecular interactions and designing new materials with specific optical properties (Polo-Cuadrado et al., 2021).

Antimicrobial Evaluation

The synthesis of new classes of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline, and pyridin-2-one derivatives from multisubstituted 2-aminothiophenes demonstrated significant antimicrobial activity. This highlights the compound's potential in medicinal chemistry for developing new antibacterial and antifungal agents, addressing the ongoing need for novel therapeutics against resistant strains of microorganisms (Behbehani et al., 2012).

Photovoltaic Applications

The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their application in organic–inorganic photodiode fabrication were explored. The study investigated electrical properties and photovoltaic performance, indicating the potential of these derivatives in enhancing the efficiency of photodiode devices. This research contributes to the development of renewable energy technologies and the optimization of photovoltaic systems for better energy conversion efficiency (Zeyada et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-8-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c1-14-4-2-6-18-19(22(26)24-13-17-5-3-11-27-17)12-20(25-21(14)18)15-7-9-16(23)10-8-15/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBCELDDHBNHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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